molecular formula C21H22N4O5S2 B2873484 4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 449786-60-1

4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2873484
CAS RN: 449786-60-1
M. Wt: 474.55
InChI Key: NUWXLZNVWAXIIS-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C21H22N4O5S2 and its molecular weight is 474.55. The purity is usually 95%.
BenchChem offers high-quality 4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Biological Evaluation

Compounds structurally related to the one have been synthesized and assessed for their biological activities. For instance, benzamide derivatives have been studied for their inhibitory potential against various enzymes, including human recombinant alkaline phosphatases and ecto-5′-nucleotidases. These compounds demonstrate potential applications in medicinal chemistry due to their ability to bind nucleotide protein targets, suggesting avenues for drug development and therapeutic interventions (Saeed et al., 2015).

Supramolecular Chemistry and Material Science

In the realm of material science, compounds containing aryl-pyrazole units have been explored for their self-assembly properties and luminescent characteristics. These compounds can form supramolecular liquid crystals with columnar mesophases, indicating their potential use in advanced material applications such as luminescent devices and liquid crystal displays (Moyano et al., 2013).

Antitumor and Antimicrobial Activities

Certain pyrazolopyridine derivatives have been synthesized using microwave-assisted techniques and evaluated for their antioxidant, antitumor, and antimicrobial activities. This demonstrates the potential of these compounds in contributing to the development of new therapeutic agents with specific biological targets (El‐Borai et al., 2013).

Enzyme Inhibition Studies

The study of benzamide derivatives and their effect on various enzymes is an area of interest. For example, some compounds have been synthesized and shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. These findings could lead to the development of novel inhibitors with potential therapeutic applications (Gul et al., 2016).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-14-6-4-5-7-19(14)25-20(17-12-31(27,28)13-18(17)23-25)22-21(26)15-8-10-16(11-9-15)32(29,30)24(2)3/h4-11H,12-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWXLZNVWAXIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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